molecular formula C7H8BFO2S B6304495 2-Fluoro-5-(methylthio)phenylboronic acid CAS No. 2121512-51-2

2-Fluoro-5-(methylthio)phenylboronic acid

Cat. No. B6304495
CAS RN: 2121512-51-2
M. Wt: 186.02 g/mol
InChI Key: LMHKXDKHYUZUFW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylthio)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used in organic synthesis and are valuable building blocks .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has also been reported .

Scientific Research Applications

Functionalization via Lithiation and Reaction with Electrophiles

This compound can be used as a reactant for functionalization via lithiation and reaction with electrophiles . This process involves the introduction of a functional group into a molecule to change its chemical properties.

Selective Rhodium-Catalyzed Conjugate Addition Reactions

“2-Fluoro-5-(methylthio)phenylboronic acid” can be used in selective rhodium-catalyzed conjugate addition reactions . These reactions are a type of chemical reaction where an unsaturated system, such as an alkene or alkyne, reacts with a nucleophile to form a more complex molecule.

Preparation of Inhibitors of Kinesin Spindle Protein (KSP)

This compound can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . KSP inhibitors can prevent the division of cancer cells, thereby inhibiting the growth of tumors.

Monoarylation of Dibromoarenes

“2-Fluoro-5-(methylthio)phenylboronic acid” can be used in the monoarylation of dibromoarenes . This reaction is catalyzed by palladium-phosphine in the presence of potassium carbonate.

Preparation of Homoleptic Diarylmercurials

This compound can also be used in the preparation of homoleptic diarylmercurials . These are organomercury compounds that have potential applications in various fields, including medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

“2-Fluoro-5-(methylthio)phenylboronic acid” can be used in Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds.

Mechanism of Action

Target of Action

2-Fluoro-5-(methylthio)phenylboronic acid is primarily used as a reactant in organic synthesis . Its primary targets are the organic groups involved in the reactions it participates in. For example, it is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-Fluoro-5-(methylthio)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also undergoes functionalization via lithiation and reaction with electrophiles .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Fluoro-5-(methylthio)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that boronic esters, like this compound, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of 2-Fluoro-5-(methylthio)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds . The compound can also be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Action Environment

The action of 2-Fluoro-5-(methylthio)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by air and moisture . Therefore, it is often stored in an inert atmosphere at low temperatures .

properties

IUPAC Name

(2-fluoro-5-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHKXDKHYUZUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)SC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238030
Record name Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(methylthio)phenylboronic acid

CAS RN

2121512-51-2
Record name Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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